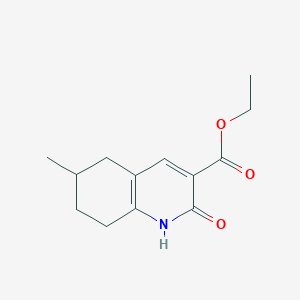
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which was treated with concentrated hydrochloric acid and heated to reflux .科学研究应用
Calcium Channel Antagonistic Activity
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been studied for their calcium channel antagonistic activity. Compounds synthesized through the Hantzsch reaction exhibited significant activity in this regard, as tested on isolated rat ileum and thoracic artery. Such activity indicates potential therapeutic applications in cardiovascular disorders (Şimşek et al., 2006).
Myorelaxant Activity
These compounds have also been screened for myorelaxant and potassium channel opening activities. Studies conducted on rabbit gastric fundus smooth muscle strips showed that certain derivatives can produce concentration-dependent relaxation, suggesting their utility in treatments requiring muscle relaxation (Gündüz et al., 2008).
Anticancer Potential
Research has been directed towards synthesizing derivatives of this compound to test their anticancer effects. Studies focusing on breast cancer cell lines (MCF-7) have demonstrated that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Gaber et al., 2021).
Antibacterial Properties
Some derivatives of this compound have been explored for their antibacterial activities. These studies have shown that specific compounds possess considerable activity against both Gram-positive and Gram-negative bacteria, making them candidates for development into new antibacterial agents (Koga et al., 1980).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized using various methods, including the Hantzsch reaction and one-pot synthesis techniques. These studies contribute to a better understanding of their chemical structures and potential modifications for various applications (Rodriguez-Vega et al., 2019).
Ultrasound-promoted Synthesis
Innovative methods like ultrasound-promoted synthesis have been employed to create derivatives of this compound. This approach offers advantages in terms of simplicity, time efficiency, and higher yield, which are crucial for large-scale production (Faidallah & Al-Juaid, 2014).
未来方向
The future directions for research on “Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, more comprehensive studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights.
属性
IUPAC Name |
ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSTHNOKOJBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



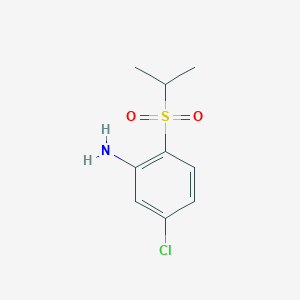
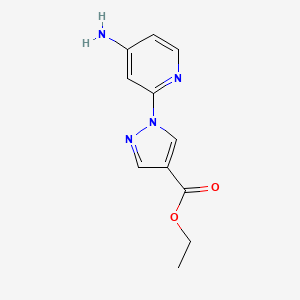
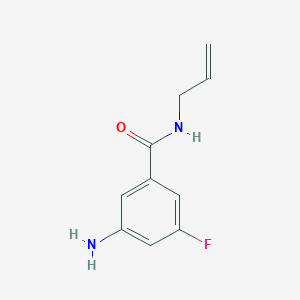
![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
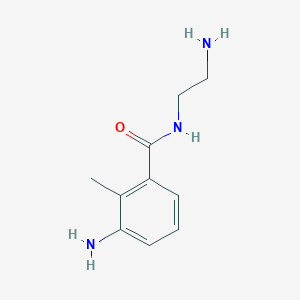
![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)

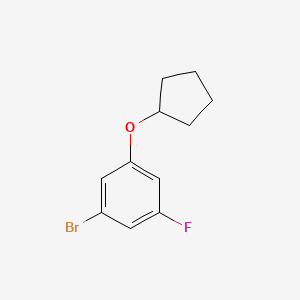
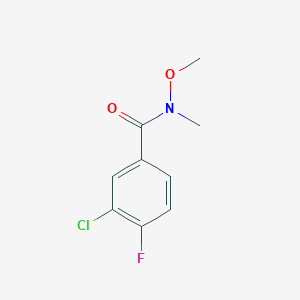
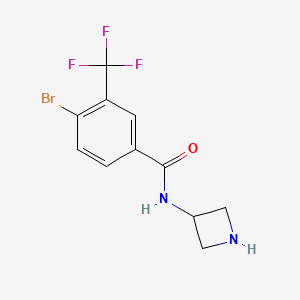
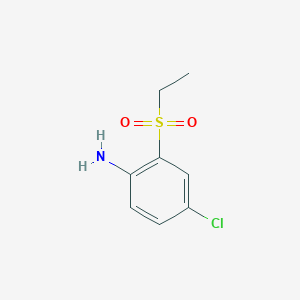
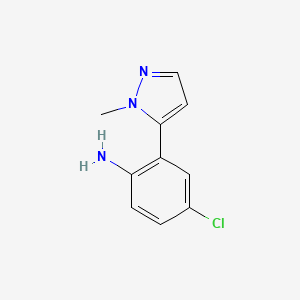
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)